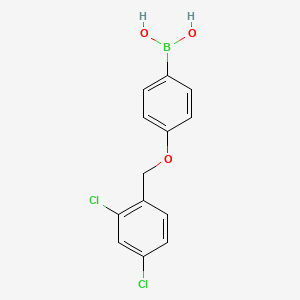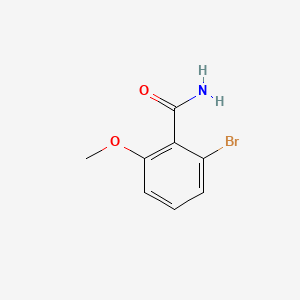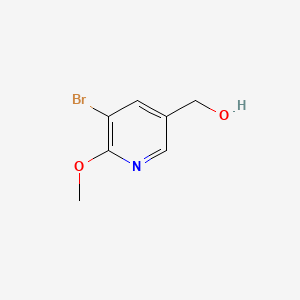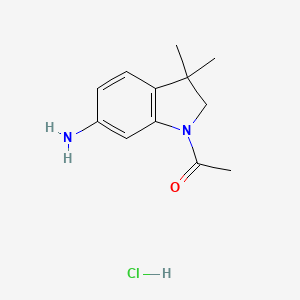
3-Méthoxycarbonyl-3-aminooxétane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-aminooxetane-3-carboxylate is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring
Applications De Recherche Scientifique
Methyl 3-aminooxetane-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Methyl 3-aminooxetane-3-carboxylate is a chemical compound that has been used in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the context of its use.
Mode of Action
The mode of action of Methyl 3-aminooxetane-3-carboxylate is primarily through its role as a building block in the synthesis of other compounds . It can interact with its targets to induce changes that are specific to the compound it is being used to synthesize.
Biochemical Pathways
The biochemical pathways affected by Methyl 3-aminooxetane-3-carboxylate are also dependent on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of C-kit kinase inhibitors , which can affect various biochemical pathways related to cell signaling and growth.
Result of Action
The molecular and cellular effects of Methyl 3-aminooxetane-3-carboxylate’s action would be dependent on the specific compounds it is used to synthesize. For instance, in the context of C-kit kinase inhibitors, the result of action could be the inhibition of cell signaling pathways, leading to the control of cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminooxetane-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of amino alcohols or amino acids under acidic or basic conditions . For example, the reaction of an amino alcohol with a suitable esterifying agent can lead to the formation of the oxetane ring.
Industrial Production Methods: Industrial production of methyl 3-aminooxetane-3-carboxylate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The exact industrial methods may vary depending on the scale of production and specific requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-aminooxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic compounds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino group .
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-oxetanecarboxylate: Similar in structure but may have different reactivity due to the presence of different substituents.
3-Aminooxetane-3-carboxylate: Lacks the methyl ester group, which can influence its solubility and reactivity.
Uniqueness: Methyl 3-aminooxetane-3-carboxylate is unique due to its combination of an oxetane ring and an amino group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-aminooxetane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNLQRIRTAHAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-31-6 |
Source


|
| Record name | methyl 3-aminooxetane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)






![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)




